Cas no 936-02-7 (benzoylhydrazine, O-hydroxy)

benzoylhydrazine, O-hydroxy structure
benzoylhydrazine, O-hydroxy structure
Nome do Produto:benzoylhydrazine, O-hydroxy
N.o CAS:936-02-7
MF:C7H8N2O2
MW:152.150621414185
MDL:MFCD00007599
CID:40334
PubChem ID:13637

benzoylhydrazine, O-hydroxy Propriedades químicas e físicas

Nomes e Identificadores

    • Salicylhydrazide
    • Salicylic acid hydrazide
    • salicylic hydrazide
    • Salicyloyl hydrazide
    • salicylohydrazide
    • 2-Hydroxybenzhydrazide
    • o-Hydroxybenzoylhydrazine
    • 2-Hydroxybenzoic hydrazide
    • 2-hydroxybenzohydrazide
    • 2-hydroxybenzene-1-carbohydrazide
    • Propylenethiourea Solution
    • Salicyl hydrazide
    • Salicyloylhydrazine
    • o-Hydroxybenzhydrazide
    • o-Hydroxybenzoylhydrazide
    • 2-Hydroxybenzoylhydrazide
    • 2-Hydroxybenzoylhydrazine
    • o-Hydroxylbenzhydrazide
    • Salicyclohydrazine
    • Salicoyl hydrazide
    • o-Hydroxybenzoic acid hydrazide
    • 2-Hydroxybenzoic acid hydrazide
    • SALICYLIC ACID, HYDRAZIDE
    • Salicycic acid hydrazide
    • B
    • Salicylic acid, hydrazide (6CI, 7CI, 8CI)
    • 2-Hydroxybenzene-1-carbohydrazonic acid
    • 2-Hydroxybenzenecarboxylic acid hydrazide
    • 2-Hydroxybenzoyl hydrazide
    • NSC 652
    • o-Hydroxybenzohydrazide
    • o-Hydroxybenzoic hydrazide
    • o-Salicyloylhydrazide
    • Ortho-hydroxybenzohydrazide
    • S0242
    • NSC652
    • BRD-K80800852-001-01-8
    • NS00039577
    • CS-W004074
    • SEW 04563
    • HMS563E22
    • Salicyloyl hydrazide, 98%
    • MFCD00007599
    • STR00212
    • NSC-652
    • Z57241860
    • Maybridge1_007678
    • Benzoic acid, 2-hydroxy-, hydrazide
    • DTXSID0061321
    • BBL008416
    • SALICYLYL HYDRAZINE
    • AKOS000120449
    • InChI=1/C7H8N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h1-4,10H,8H2,(H,9,11
    • EINECS 213-311-3
    • SCHEMBL161525
    • 2-Hydroxy-benzoic acid hydrazide
    • CHEMBL170058
    • salicyloylhydrazone
    • R5T5F3Q8HR
    • F1099-0053
    • BDBM50056886
    • salicoylhydrazine
    • STK053411
    • 936-02-7
    • benzoylhydrazine, O-hydroxy
    • DB-021200
    • EN300-18163
    • salicyclic acid hydrazide
    • MDL: MFCD00007599
    • Inchi: 1S/C7H8N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h1-4,10H,8H2,(H,9,11)
    • Chave InChI: XSXYESVZDBAKKT-UHFFFAOYSA-N
    • SMILES: O=C(C1C(O)=CC=CC=1)NN
    • BRN: 472355

Propriedades Computadas

  • Massa Exacta: 152.05900
  • Massa monoisotópica: 152.059
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 149
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 14
  • XLogP3: 0.6
  • Superfície polar topológica: 75.4

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 1.2804 (rough estimate)
  • Ponto de Fusão: 148.0 to 152.0 deg-C
  • Ponto de ebulição: 274.61°C (rough estimate)
  • Ponto de Flash: °C
  • Índice de Refracção: 1.5200 (estimate)
  • PSA: 75.35000
  • LogP: 1.08690
  • Solubilidade: Not determined

benzoylhydrazine, O-hydroxy Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315-H319
  • Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • WGK Alemanha:3
  • Código da categoria de perigo: R36/37/38
  • Instrução de Segurança: S26-S36
  • RTECS:VO3700000
  • Identificação dos materiais perigosos: Xi
  • Classe de Perigo:IRRITANT
  • TSCA:Yes
  • Frases de Risco:R36/37/38
  • Condição de armazenamento:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C

benzoylhydrazine, O-hydroxy Dados aduaneiros

  • CÓDIGO SH:2928000090
  • Dados aduaneiros:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

benzoylhydrazine, O-hydroxy Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM100395-500g
2-hydroxybenzohydrazide
936-02-7 95%+
500g
$286 2024-07-19
Ambeed
A213806-5g
2-Hydroxybenzohydrazide
936-02-7 97% HPLC
5g
$8.0 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H36370-25g
2-Hydroxybenzohydrazide
936-02-7 98%
25g
¥37.0 2023-09-07
Enamine
EN300-18163-50.0g
2-hydroxybenzohydrazide
936-02-7 96%
50g
$57.0 2023-04-20
Life Chemicals
F1099-0053-5g
benzoylhydrazine, O-hydroxy
936-02-7 95%+
5g
$60.0 2023-09-07
Life Chemicals
F1099-0053-10g
benzoylhydrazine, O-hydroxy
936-02-7 95%+
10g
$84.0 2023-09-07
abcr
AB117089-25 g
2-Hydroxybenzhydrazide, 98%; .
936-02-7 98%
25 g
€80.80 2023-07-20
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0551579743- 25g
benzoylhydrazine, O-hydroxy
936-02-7 95%(HPLC)
25g
¥ 103.5 2021-05-18
Fluorochem
018713-25g
2-Hydroxybenzhydrazide
936-02-7 0.97
25g
£17.00 2022-03-01
TRC
B443813-5g
2-Hydroxybenzohydrazide
936-02-7
5g
$ 50.00 2022-06-07

benzoylhydrazine, O-hydroxy Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ,  Water ;  24 h, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referência
Pharmacological evaluation and preparation of nonsteroidal anti-inflammatory drugs containing an N-acyl hydrazone subunit
Ferreira de Melo, Thais Regina; Chelucci, Rafael Consolin; Pires, Maria Elisa Lopes; Dutra, Luiz Antonio; Barbieri, Karina Pereira; et al, International Journal of Molecular Sciences, 2014, 15(4), 5821-5837

Synthetic Routes 2

Condições de reacção
1.1 Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  2 h, reflux; reflux → rt
1.2 Reagents: Hydrazine hydrate (1:1) ;  0 °C; 0 °C → rt; 1 - 2 h, reflux
Referência
Modulation of estrogen-related receptors subtype selectivity: Conversion of an ERRβ/γ selective agonist to ERRα/β/γ pan agonists
Shahien, Mohamed; Elagawany, Mohamed; Sitaula, Sadichha; Goher, Shaimaa S.; Burris, Sheryl L.; et al, Bioorganic Chemistry, 2020, 102,

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  5 h, 70 °C
Referência
A photochromic salicylhydrazide based on perylene diimide and its application for ion sensor probes
Gu, Yu; Wang, Mingli; Nan, Yanxia; Yu, Gang; Lu, Yanbing ; et al, Journal of Luminescence, 2022, 241,

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  0 °C; 4 h, rt
Referência
Development of phenyltriazole thiol-based derivatives as highly potent inhibitors of DCN1-UBC12 interaction
Zhou, Wenjuan; Xu, Chenhao; Dong, Guanjun; Qiao, Hui; Yang, Jing; et al, European Journal of Medicinal Chemistry, 2021, 217,

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol
Referência
Synthesis, crystal structure and theoretical computation of 2-hydroxybenzoic acid [(3-phenoxyphenyl)methylene]hydrazide
Yan, Hua; Yang, Jian-guo; Lin, Cai-ping; Pan, Fu-you, Huaxue Yanjiu Yu Yingyong, 2007, 19(1), 84-88

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  4 h, 80 °C
1.2 Reagents: Hydrazine hydrate (1:1) ;  3 h, 80 °C
Referência
Studies on the synthesis of novel arylhydrazide type molecular tweezer artificial receptors in solvent-free conditions under microwave irradiation and its recognition properties
Shi, Peiyu; Zhao, Zhigang; Li, Xiaorui; Liu, Xingli, Youji Huaxue, 2010, 30(8), 1220-1225

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  overnight, reflux
Referência
Structural Investigations on Novel Non-Nucleoside Inhibitors of Human Norovirus Polymerase
Giancotti, Gilda ; Nannetti, Giulio ; Padalino, Gilda; Landini, Martina; Santos-Ferreira, Nanci ; et al, Viruses, 2023, 15(1),

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  4 h, reflux
Referência
Preparation of fluorescent probe useful for detecting aluminum ion and zinc ion
, China, , ,

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  12 h, reflux
Referência
Molecular design and synthesis of novel salicyl glycoconjugates as elicitors against plant diseases
Cui, Zining; Ito, Jun; Dohi, Hirofumi; Amemiya, Yoshimiki; Nishida, Yoshihiro, PLoS One, 2014, 9(9),

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  6 h, reflux
Referência
Synthesis of novel benzohydrazone-oxadiazole hybrids as β-glucuronidase inhibitors and molecular modeling studies
Taha, Muhammad; Ismail, Nor Hadiani; Imran, Syahrul; Selvaraj, Manikandan; Rahim, Abdul; et al, Bioorganic & Medicinal Chemistry, 2015, 23(23), 7394-7404

Synthetic Routes 11

Condições de reacção
Referência
Synthesis of sesamin-group lignans. III. Preparation of dimethyl 2-arylfuran-3,4-dicarboxylates
Pei, Weiwei; Pei, Jian; Chen, Jinghong; Li, Yiwei; Ye, Xiulin, Beijing Daxue Xuebao, 1993, 29(2), 129-34

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  30 min, 25 °C
Referência
Novel synthesis method of aromatic hydrazine
Tang, Xu-fu; Yang, Wen-qian; Teng, Zhen-zhen; Liu, Jian; Xie, Wen-lin, Hunan Keji Daxue Xuebao, 2013, 28(2), 107-109

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1 min; cooled
Referência
Synthesis of 5-aryl-3-glycosylthio-4-phenyl-4H-1,2,4-triazoles and their acyclic analogs under conventional and microwave conditions
El-Ashry, El Sayed H.; Rashed, Nagwa; Awad, Laila F.; Ramadan, El Sayed; Abdel-Maggeed, Somia M.; et al, Journal of Carbohydrate Chemistry, 2008, 27(2), 70-85

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1 h, 80 °C
Referência
Synthesis and properties of o-carboxybenzaldehyde salicyloylhydrazone
Liang, Bei; Liu, Xiangrong; Zhang, Penghui, Youji Huaxue, 2010, 30(10), 1580-1583

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Hydrazine Solvents: Ethanol ,  Water
Referência
Study of synthesis on 2-(salicyloylhydrazono)-1,3-dithiolane
Chen, Hone-chao; Gone, Xiao-qun; Luo, Juan; Huang, Zu-fang; Fang, Jian-ying; et al, Youji Huaxue, 2000, 20(5), 833-835

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
Referência
Design, synthesis, and evaluation of novel small molecule inhibitors of the influenza virus protein NS1
Jablonski, Joseph J.; Basu, Dipwanita; Engel, Daniel A.; Geysen, H. Mario, Bioorganic & Medicinal Chemistry, 2012, 20(1), 487-497

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) ;  3 h, reflux
Referência
Synthesis, spectral characterization, antimicrobial screening and DNA studies of transition metal complexes of Cu(II), Co(II), Ni(ii) and Zn(II) with heterocyclic triazol based derivative
Saravana Bhava, P.; Tharmaraj, P.; Muthuraj, V.; Umadevi, M., American Journal of PharmTech Research, 2013, 3(3), 511-529

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  4 s, 70 °C
Referência
Continuous preparation method of hydrazide using microchannel reactor or tubular reactor
, China, , ,

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Hydrazine
Referência
Heterocyclic syntheses with carbonic acid derivatives. III. 5-Substituted 2-amino-1,3,4-oxadiazole syntheses
Glatt, H. H.; Bacaloglu, R.; Csunderlik, C.; Saleh, Sadiq A.; Szeibert, F.; et al, Buletinul Stiintific si Tehnic al Institutului Politehnic Traian Vuia Timisoara, 1981, 26(2), 111-16

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  overnight, rt → reflux
Referência
Synthesis, structural characterization, and antimicrobial activity of novel ferrocene-N-acyl hydrazones designed by means of molecular simplification strategy Celebrating the 100th anniversary of the birth of Professor Paulo Freire
dos Santos Filho, Jose Mauricio; de Souza Castro, Marcos Venicius Batista, Journal of Organometallic Chemistry, 2022, 979,

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